molecular formula C18H21F3N4OS B2900151 1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-[2-(2-thienyl)ethyl]piperidine-4-carboxamide CAS No. 1775411-52-3

1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-[2-(2-thienyl)ethyl]piperidine-4-carboxamide

Katalognummer: B2900151
CAS-Nummer: 1775411-52-3
Molekulargewicht: 398.45
InChI-Schlüssel: ZZWCTUJDAJINTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The compound 1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-[2-(2-thienyl)ethyl]piperidine-4-carboxamide (hereafter referred to as the "target compound") is a pyrimidine-piperidine hybrid with a trifluoromethyl group at position 6 and a methyl group at position 2 of the pyrimidine ring. The piperidine moiety is functionalized with a carboxamide group linked to a 2-(2-thienyl)ethyl substituent.

Key structural features:

  • Pyrimidine core: Critical for π-π stacking and hydrogen bonding in receptor interactions.
  • Trifluoromethyl group: Enhances metabolic stability and lipophilicity.
  • 2-(2-Thienyl)ethyl group: May improve binding affinity to sulfur-interacting biological targets.

Eigenschaften

IUPAC Name

1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(2-thiophen-2-ylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4OS/c1-12-23-15(18(19,20)21)11-16(24-12)25-8-5-13(6-9-25)17(26)22-7-4-14-3-2-10-27-14/h2-3,10-11,13H,4-9H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWCTUJDAJINTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)C(=O)NCCC3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-[2-(2-thienyl)ethyl]piperidine-4-carboxamide, a compound with the CAS number 1775411-52-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant case studies.

The compound has the following chemical structure:

  • Molecular Formula : C18H21F3N4O
  • Molecular Weight : 404.44 g/mol
  • Structure : The compound features a pyrimidine ring substituted with a trifluoromethyl group and a piperidine moiety linked to a thienyl ethyl chain.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, particularly in the context of cancer research and enzyme inhibition.

Anticancer Activity

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). Flow cytometry assays indicate that it triggers apoptosis through caspase activation, suggesting a dose-dependent response .
  • Case Studies :
    • In vitro studies demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutics .
    • A study indicated that derivatives of similar pyrimidine compounds displayed enhanced activity against leukemia cell lines, suggesting structural modifications can improve efficacy .

Enzyme Inhibition

The compound has also been investigated for its potential to inhibit specific enzymes involved in cancer progression:

  • Carbonic Anhydrases (CAs) : Selective inhibition of certain isoforms of carbonic anhydrases (hCA IX and XII) was observed, which are implicated in tumor growth and metastasis. The most active derivatives showed K_i values in the low nanomolar range .

Table 1: Biological Activity Summary

Activity TypeCell LineIC50 Value (µM)Mechanism of Action
AnticancerMCF-70.65Apoptosis induction via caspase activation
AnticancerU-9371.54Apoptosis induction via caspase activation
Enzyme InhibitionhCA IX0.089Inhibition of enzyme activity
Enzyme InhibitionhCA II0.75Inhibition of enzyme activity

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Their Properties

Compound Name Molecular Formula Key Substituents Pharmacological Notes Reference
Target compound C₁₉H₂₃F₃N₆O 2-Methyl-6-(trifluoromethyl)pyrimidine; 2-(2-thienyl)ethyl carboxamide Hypothesized kinase inhibition; no direct activity data reported
N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide C₁₉H₂₃F₃N₆O Tetrahydroindazole carboxamide Indazole may enhance binding to ATP pockets in kinases
4-ethyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2,3-dioxopiperazine-1-carboxamide C₁₈H₂₃F₃N₆O₃ Dioxopiperazine carboxamide Likely impacts solubility and metabolic stability
N-(cyclohexylmethyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide C₁₉H₂₇F₃N₄O Cyclohexylmethyl carboxamide Increased lipophilicity; potential CNS penetration
R 33 352 (N-[4-(1-oxopropyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide) C₂₃H₂₈N₄O₂S 2-(2-Thienyl)ethyl; propanamide Short duration of action (0.74 h at 4×ED₅₀); high safety margin (LD₅₀/ED₅₀ = 25,211)
1-[6-(4-ethylphenoxy)-4-pyrimidinyl]-N-(4-fluorobenzyl)-4-piperidinecarboxamide C₂₅H₂₈FN₅O₂ 4-Ethylphenoxy pyrimidine; 4-fluorobenzylamide Fluorobenzyl group may enhance bioavailability

Key Findings from Comparative Studies

Role of the 2-(2-Thienyl)ethyl Group :

  • The target compound and R 33 352 both feature this substituent. In R 33 352, the thienylethyl group contributes to rapid onset and short duration of action, likely due to rapid metabolism or dissociation from targets . This suggests the target compound may exhibit similar pharmacokinetic properties.

Impact of Trifluoromethyl Pyrimidine :

  • Analogous compounds (e.g., –19) consistently retain the 2-methyl-6-(trifluoromethyl)pyrimidine core. The trifluoromethyl group is associated with enhanced metabolic stability and improved binding to hydrophobic pockets in enzymes or receptors .

Carboxamide vs. Propanamide Linkages: R 33 352 uses a propanamide linker, while the target compound employs a carboxamide.

In contrast, the cyclohexylmethyl group in increases lipophilicity, favoring blood-brain barrier penetration .

Q & A

Q. Methodological workflow :

Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR identifies proton environments (e.g., piperidine ring conformation, thiophene substituents) .
  • 19F NMR confirms the presence and position of the trifluoromethyl group .

High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₂₀F₃N₅OS) .

X-ray Crystallography (if crystals are obtainable): Resolves absolute stereochemistry and intermolecular interactions .

Advanced: What challenges arise in elucidating the compound’s mechanism of action?

Q. Key hurdles :

  • Target ambiguity : The trifluoromethylpyrimidine moiety may interact with kinases or GPCRs, but confirmation requires:
    • Kinase inhibition assays (e.g., ATP-competitive binding studies with TR-FRET technology) .
    • Receptor binding profiling (radioligand displacement assays using ³H-labeled analogs) .
  • Metabolic stability : The thiophene group may undergo oxidative metabolism, complicating in vivo studies. Use LC-MS/MS to track metabolites in hepatocyte incubations .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding poses but requires validation via mutagenesis studies .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Case example : If IC₅₀ values vary across studies:

Assay standardization :

  • Control variables like ATP concentration in kinase assays or cell passage number in cytotoxicity studies .

Orthogonal validation :

  • Confirm antiproliferative activity via SRB assays and flow cytometry (apoptosis/necrosis differentiation) .

Chemical integrity checks :

  • Use HPLC-UV to verify compound stability under assay conditions (e.g., DMSO stock solutions prone to oxidation) .

Advanced: What computational strategies improve derivative design?

Q. Approaches :

Quantum Mechanical (QM) Calculations :

  • Calculate Fukui indices to predict electrophilic/nucleophilic sites for functionalization .

Molecular Dynamics (MD) Simulations :

  • Simulate ligand-receptor binding kinetics (e.g., RMSD plots to assess target engagement stability) .

QSAR Modeling :

  • Train models using IC₅₀ data from analogs with varying substituents (e.g., methyl vs. ethyl groups on the pyrimidine ring) .

Basic: What solvents and conditions optimize its solubility for in vitro studies?

  • Polar aprotic solvents : DMSO (stock solutions ≤10 mM) or dimethylacetamide (DMA) for cellular assays .
  • Aqueous buffers : Use 0.1% Tween-80 in PBS or culture media to prevent aggregation .
  • pH adjustment : For ionizable groups, prepare solutions at pH 6.5–7.4 to enhance solubility .

Advanced: How to assess off-target effects in preclinical studies?

Q. Strategies :

  • Broad-panel screening : Test against 50+ kinases (e.g., Eurofins KinaseProfiler™) or 100+ GPCRs (Calcium Flux Assay) .
  • Transcriptomics : RNA-seq of treated cells identifies dysregulated pathways (e.g., MAPK/ERK vs. PI3K/Akt) .
  • CETSA (Cellular Thermal Shift Assay) : Confirms target engagement by measuring protein thermal stability shifts .

Q. Tables for Reference :

Technique Application Key Parameters
SPR (Surface Plasmon Resonance) Binding kinetics (ka/kd)Chip immobilization: His-tagged receptors
Cryo-EM Structural resolution of ligand-target complexesResolution: 3.0–3.5 Å (for small molecules)
Metabolomics Metabolic pathway disruption analysisLC-HRMS with isotopic labeling

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